5-Bromo-2-methylbenzothiazole

Overview

Description

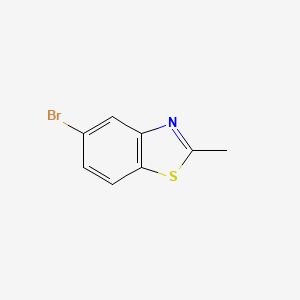

5-Bromo-2-methylbenzothiazole: is a heterocyclic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . It is characterized by a benzothiazole ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-methylbenzothiazole involves the bromination of 2-methylbenzothiazole. This can be achieved by reacting 2-methylbenzothiazole with bromine in the presence of a suitable solvent such as acetic acid . Another method involves the diazotization of 2-methyl-5-aminobenzothiazole followed by bromination using copper(I) bromide in hydrobromic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylbenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Reagents include palladium catalysts and boronic acids in the presence of bases such as potassium carbonate.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as 2-methylbenzothiazole derivatives.

Coupling Reactions: Products include biaryl compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-methylbenzothiazole serves as an essential precursor in the synthesis of more complex molecules. It is frequently utilized in the development of heterocyclic compounds, which are crucial in pharmaceutical chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Sodium methoxide, Potassium tert-butoxide |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | Palladium catalysts, Boronic acids |

Medicinal Chemistry

Derivatives of this compound have shown promise as antimicrobial and anticancer agents. Research indicates that these derivatives can inhibit specific enzymes and proteins involved in disease pathways, highlighting their potential therapeutic applications.

Case Study: Anticancer Activity

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines by disrupting metabolic pathways critical for cancer cell survival .

Material Science

In materials science, this compound is used in the production of dyes and pigments due to its unique electronic properties. Its derivatives have been explored for applications in fluorescence imaging and as fluorogenic probes.

Table 2: Applications in Material Science

| Application Type | Description | Example Use |

|---|---|---|

| Dyes and Pigments | Utilized for colorants in various industries | Textile and plastic industries |

| Fluorescence Probes | Employed in biological imaging | Detection of biomolecules |

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylbenzothiazole and its derivatives involves interaction with molecular targets such as enzymes and receptors. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways . In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

- 5-Bromo-1,3-benzoxazole

- 5-Bromo-2-(methylthio)benzo[d]thiazole

- 6-Bromo-2-methylbenzothiazole

Comparison: 5-Bromo-2-methylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromo-1,3-benzoxazole, it has a sulfur atom in the ring, which can influence its reactivity and interaction with biological targets. The presence of a methyl group at the 2-position also differentiates it from other bromobenzothiazole derivatives, affecting its steric and electronic properties .

Biological Activity

5-Bromo-2-methylbenzothiazole (5-Br-2-MBT) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-Br-2-MBT has the molecular formula and a molecular weight of 228.11 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 2-position of the benzothiazole ring, which contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrNS |

| Molecular Weight | 228.11 g/mol |

| Boiling Point | Not specified |

| Log P (Octanol-Water) | 2.48 - 4.27 |

| Solubility | High in organic solvents |

Antimicrobial Activity

Research indicates that 5-Br-2-MBT exhibits significant antimicrobial properties. It has been shown to inhibit various microbial strains by interfering with essential metabolic processes or through direct interaction with molecular targets such as enzymes and receptors. For example, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains.

- Mechanism of Action : The compound may form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, it has been observed to intercalate into DNA, disrupting its function, which can lead to cell death.

Anticancer Properties

5-Br-2-MBT has also been investigated for its anticancer potential. It shows promise in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : In vitro studies have demonstrated that 5-Br-2-MBT can induce apoptosis in human cancer cell lines by activating caspase pathways. This indicates its potential as a lead compound in cancer therapy.

Research Findings

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial in drug metabolism. This suggests a dual role in pharmacokinetics and therapeutic applications .

- Genotoxicity Studies : In vitro micronucleus tests have shown that 5-Br-2-MBT can induce chromosomal aberrations, indicating potential genotoxic effects. This highlights the importance of evaluating the safety profile of this compound in therapeutic contexts .

- Fluorogenic Properties : Recent studies have explored the fluorogenic properties of 5-Br-2-MBT derivatives, suggesting applications in bioimaging due to their ability to act as viscosity sensors .

Comparative Analysis with Related Compounds

The biological activity of 5-Br-2-MBT can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1,3-benzoxazole | Benzoxazole core | Lacks sulfur; different reactivity profile |

| 5-Bromo-2-(methylthio)benzo[d]thiazole | Methylthio group | Different functional group alters reactivity |

| 6-Bromo-2-methylbenzothiazole | Bromine at the 6-position | Variation in substitution pattern affects properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-methylbenzothiazole, and how do reaction conditions impact yield and purity?

- Methodology : Two primary approaches are documented:

- Bromination of 2-methylbenzothiazole : Direct bromination using bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under controlled temperature (40–60°C) to minimize side reactions .

- Multi-step synthesis : Starting from 5-bromo-2-methoxybenzoic acid, methoxy groups are substituted via nucleophilic displacement using methyl iodide and potassium carbonate in THF/MeOH, followed by hydrolysis with LiOH to yield intermediates, which are further functionalized with benzothiazole moieties .

- Critical Factors : Reaction time (e.g., 12–24 hours for substitution), stoichiometric ratios (e.g., 1.2 equivalents of methyl iodide), and purification methods (e.g., column chromatography, recrystallization) significantly affect yield (>60%) and purity (>95%).

Q. What are the recommended protocols for handling and storing this compound to maintain stability?

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. For long-term stability (>6 months), –80°C storage is advised .

- Solubility : Soluble in DMSO, DMF, and THF. Prepare stock solutions in anhydrous DMSO (10–50 mM) and aliquot to avoid freeze-thaw cycles, which may precipitate the compound .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antimicrobial activity against biofilm-forming pathogens?

- Design Strategies :

- Functionalization at the 2-methyl position : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to increase electrophilicity and interaction with bacterial enzymes .

- Heterocyclic fusion : Attach thiophene or benzimidazole moieties to improve lipophilicity and membrane penetration, as seen in analogs with biofilm inhibition IC₅₀ values <10 µM .

Q. What experimental approaches are used to evaluate this compound derivatives as organic semiconductors?

- Synthesis of Conjugated Derivatives : Perform Suzuki-Miyaura coupling with aryl boronic acids to extend π-conjugation, enhancing charge transport properties. Optimize catalyst (Pd(PPh₃)₄) and base (K₂CO₃) concentrations to minimize side reactions .

- Characterization :

- Optoelectronic Properties : UV-Vis spectroscopy (λₐᵦₛ >400 nm) and cyclic voltammetry (HOMO/LUMO levels) to assess bandgap tuning.

- Device Fabrication : Spin-coat thin films on ITO substrates for OLED or photovoltaic testing, with hole-transport layers (e.g., PEDOT:PSS) to improve efficiency .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Root Cause Analysis :

- Purity Discrepancies : Validate compound purity (>98%) via HPLC and NMR before bioassays. Impurities from incomplete bromination (e.g., di-brominated byproducts) may skew results .

- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., serum concentration, incubation time) to ensure reproducibility. Cross-validate findings using orthogonal assays (e.g., MTT vs. ATP-luciferase) .

Properties

IUPAC Name |

5-bromo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQKNZNXLBILDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70980481 | |

| Record name | 5-Bromo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63837-11-6 | |

| Record name | 5-Bromo-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63837-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70980481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.